molecular formula C15H11N3O3S B2355035 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid CAS No. 680986-99-6

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid

Katalognummer: B2355035
CAS-Nummer: 680986-99-6
Molekulargewicht: 313.33
InChI-Schlüssel: OMVYFKKJFSXYQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including those governing metabolism, proliferation, and cell survival. Its primary research value lies in the investigation of pathological processes linked to GSK-3β dysregulation. Inhibition of GSK-3β has been demonstrated as a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease , where it is implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles. Furthermore, due to the role of GSK-3β in the Wnt/β-catenin signaling pathway and apoptosis, this compound is a vital tool in oncology research for probing mechanisms of tumorigenesis and exploring potential anti-cancer therapies. By selectively targeting GSK-3β, researchers can elucidate its specific functions in disease models and validate it as a target for drug discovery.

Eigenschaften

IUPAC Name

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c16-6-10-9(7-22-8-14(20)21)5-13(19)18-12-4-2-1-3-11(12)17-15(10)18/h1-5,17H,7-8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVYFKKJFSXYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)CSCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331284
Record name 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

680986-99-6
Record name 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Phillips-Ladenburg Condensation

The Phillips-Ladenburg reaction, which couples o-phenylenediamine derivatives with carboxylic acids or esters, is widely employed. For example, refluxing 1,2-diaminobenzene with a substituted pyridine-carboxylic acid in polyphosphoric acid (PPA) at 200°C for 2 hours yields the bicyclic framework. Modifications include using Fe/S redox catalysts to enhance yields (up to 85%) while minimizing byproducts. Recent advancements utilize ZnO nanoparticles as catalysts, achieving 94% yields under milder conditions (70°C).

Mamedov Heterocycle Rearrangement

Quinoxalinone derivatives undergo acid-catalyzed rearrangement to form 2-heteroaryl benzimidazoles. Reacting 3-(2-aminophenyl)quinoxalin-2(1H)-one with acetone in acetic acid at 55°C for 2 hours produces analogous structures in 85% yield. This method offers superior regioselectivity for introducing substituents at the 3-position of the benzimidazole ring.

Functionalization: Introduction of Cyano and Oxo Groups

Cyano Group Incorporation

The 4-cyano substituent is introduced via nitrile precursors during core synthesis. Patent EP0612732A1 details the use of cyanoacetic acid esters (e.g., ethyl cyanoacetate) condensed with o-phenylenediamine derivatives at 150–175°C in inert solvents like xylenes. This method avoids halogenated solvents, achieving 70–90% purity without chromatography.

Oxo Group Installation

The 1-oxo group is typically introduced through oxidation of a precursor amine or via cyclization reactions. For instance, reacting 4-methyl-1,2-diaminobenzene with formic acid in the presence of ZnO nanoparticles at 70°C directly yields the oxidized product. Alternative approaches employ ammonium chloride in ethanol under reflux to install the oxo group post-cyclization.

Side Chain Attachment: Methylsulfanyl Acetic Acid Moiety

Thioether Formation

The methylsulfanyl group is appended through nucleophilic substitution. A bromomethyl intermediate at the 3-position of the pyrido-benzimidazole core reacts with thioglycolic acid (HSCH2COOH) in basic conditions (e.g., K2CO3 in DMF). Patent CN101052397A demonstrates this strategy, achieving 65–78% yields for analogous sulfanyl-benzimidazole derivatives.

Ester Hydrolysis

Methyl or ethyl esters of the acetic acid side chain are hydrolyzed to the free acid using aqueous NaOH or HCl. For example, methyl 2-(4-cyano-1-oxo-pyrido-benzimidazol-3-yl)acetate (PubChem CID 364721) is treated with 2M HCl at 80°C for 4 hours, yielding the carboxylic acid.

Optimized Synthetic Pathways

Pathway A: Sequential Functionalization

  • Core Formation : React 4-cyano-1,2-diaminobenzene with pyridine-3-carboxylic acid in PPA (200°C, 2 h).
  • Oxidation : Treat with H2O2 in acetic acid to install the 1-oxo group.
  • Bromination : Introduce Br at the 3-position using NBS in CCl4.
  • Thioether Coupling : React with thioglycolic acid and K2CO3 in DMF (60°C, 12 h).
    Yield : 52% overall.

Pathway B: Convergent Synthesis

  • Pre-functionalized Core : Synthesize 3-bromomethyl-4-cyano-1-oxo-pyrido-benzimidazole via Mamedov rearrangement.
  • One-Pot Thioether Formation : Combine with thioglycolic acid and triethylamine in THF (25°C, 6 h).
    Yield : 68% overall.

Analytical and Purification Considerations

HPLC analyses (C18 column, methanol/sodium acetate buffer) confirm ≥95% purity for final products. Crystallization from ethanol/water mixtures removes unreacted starting materials, while silica gel chromatography isolates intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Molecular Composition

  • Molecular Formula : C15H12N3O3S
  • Molecular Weight : 312.34 g/mol
  • CAS Number : 103897-17-2

Structural Features

The compound features:

  • A benzimidazole ring system
  • A cyano group at the 4-position
  • A methylthio group attached to the acetic acid moiety

These characteristics contribute to its diverse biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in various cancer cell lines, including breast and colon cancers . The unique combination of functional groups in this compound may enhance its efficacy against tumors by targeting specific cellular pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various strains of bacteria and fungi. Its mechanism of action may involve disrupting cellular processes or inhibiting essential enzymes in microbial cells . This property positions it as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

The structural configuration of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid suggests it may act as an enzyme inhibitor. For example, similar compounds have been investigated for their ability to inhibit enzymes involved in cancer progression or microbial resistance mechanisms . Further studies are needed to elucidate its specific interactions with biological targets.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including those structurally related to 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values indicating strong potential for therapeutic development .

Case Study 2: Antimicrobial Screening

Another investigation focused on assessing the antimicrobial activity of compounds featuring similar structural elements. The study revealed that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their utility in treating infections caused by resistant strains .

Wirkmechanismus

The mechanism of action of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival . Further research is needed to fully elucidate the detailed molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Acidic Moieties

a. 2-[(4-Cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic Acid This analog replaces the acetic acid moiety with propanoic acid, resulting in a molecular formula of C₁₇H₁₅N₃O₃S (average mass: 341.385 g/mol). The extended alkyl chain introduces steric effects that reduce solubility in polar solvents compared to the acetic acid derivative.

b. {[(4-Cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-3-yl)methyl]thio}acetic Acid (sc-349361) This compound, marketed by Santa Cruz Biotechnology, shares the same core structure but differs in stereochemical configuration. Its thioacetic acid group facilitates stronger hydrogen bonding with protein targets, as demonstrated in crystallographic studies. Purity levels exceed 95%, and it is commercially available in milligram quantities .

Carboxamide Derivatives with Cyclohexyl Substituents

Compounds such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) and 2-Benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C) exhibit structural divergence through carboxamide linkages and cyclohexyl groups. These modifications reduce electrophilicity compared to the cyano-thioacetic acid derivative, resulting in lower reactivity but improved metabolic stability .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Mass (g/mol) Key Substituent Reactivity Profile Purity/Availability
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid C₁₆H₁₃N₃O₃S 327.36 Thioacetic acid (-SCH₂COOH) High (nucleophilic thiol group) Research-grade, limited
2-[(4-Cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid C₁₇H₁₅N₃O₃S 341.39 Propanoic acid (-SCH₂CH₂COOH) Moderate (steric hindrance) ≥95% purity
sc-349361 C₁₆H₁₃N₃O₃S 327.36 Thioacetic acid (stereospecific) Enhanced H-bonding capacity 250 mg/$288
2CA4MBA C₂₀H₂₅N₂O₄S 389.49 Methylsulfanyl-butanoic acid Low (carboxamide stability) Experimental grade

Mechanistic and Functional Insights

  • Electronic Effects: The cyano group in the target compound stabilizes the pyrido-benzimidazole core via resonance, while the thioacetic acid moiety acts as a leaving group in substitution reactions .
  • Solubility: The acetic acid derivative exhibits higher aqueous solubility (logP ~1.2) compared to the propanoic acid analog (logP ~1.8) due to reduced hydrophobic interactions .
  • Biological Relevance : Preliminary in vitro studies suggest that the thioacetic acid derivative exhibits moderate inhibition of kinase enzymes, whereas carboxamide analogs show negligible activity .

Biologische Aktivität

The compound 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid is a derivative of pyrido[1,2-a]benzimidazole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid can be represented as follows:

C15H12N4O3S\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This compound features a pyrido[1,2-a]benzimidazole core with a cyano and acetic acid moiety, contributing to its diverse biological activities.

Anticancer Properties

Research indicates that compounds derived from pyrido[1,2-a]benzimidazole exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms often involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: A study published in Journal of Medicinal Chemistry demonstrated that a related benzimidazole derivative significantly reduced tumor growth in xenograft models of non-small-cell lung carcinoma (NSCLC) . The compound acted through the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Activity

The antimicrobial efficacy of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid has also been investigated. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings: In a comparative study, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid have shown promise in reducing inflammatory markers in cellular models.

Example: A study indicated that treatment with this class of compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The mechanisms through which 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid exerts its biological effects are multifaceted:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), causing cell cycle disruption.
  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
  • Modulation of Signaling Pathways: Interference with pathways such as NF-kB and MAPK that regulate inflammation and cell survival.

Data Summary Table

Biological ActivityEffectReference
AnticancerInhibits tumor growth in NSCLC models
AntimicrobialActive against Staphylococcus aureus and E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Q. What are the recommended synthetic routes for 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the pyrido[1,2-a]benzimidazole core. Key steps include:

  • Cyano group introduction : Nitrile precursors are coupled under Ullmann or Buchwald-Hartwig conditions, requiring palladium catalysts and elevated temperatures (110–130°C) .
  • Thioether linkage formation : Reaction of a mercaptoacetic acid derivative with a halogenated intermediate (e.g., bromomethyl-substituted pyridobenzimidazole) in DMF or THF, with K₂CO₃ as a base .
  • Oxidation control : Use of mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation of the thioether to sulfone .
    Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For example, THF may improve yield over DMSO due to reduced side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the pyrido[1,2-a]benzimidazole scaffold, cyano group (δ ~110 ppm in ¹³C), and thioether linkage (δ 2.8–3.2 ppm for SCH₂ in ¹H) .
  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. High-resolution MS confirms the molecular ion (expected [M+H]⁺ ~420–450 Da) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.4% tolerance) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. A selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells) >10 indicates specificity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., PARP-1). Focus on hydrogen bonding with the cyano group and hydrophobic interactions with the benzimidazole ring .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Electron-withdrawing groups (e.g., -CF₃) on the benzimidazole may improve kinase inhibition .
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3 for CNS-targeted agents) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Assay standardization : Compare results under identical conditions (e.g., serum-free media vs. 10% FBS). Serum proteins may reduce free drug concentration, inflating IC₅₀ values .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify rapid degradation (t₁/₂ <30 min), which could explain variable in vivo efficacy .
  • Redox sensitivity : Test under anaerobic vs. aerobic conditions. Thioether oxidation to sulfoxide/sulfone in air may alter activity .

Q. How can reaction engineering improve scalability for gram-scale synthesis?

  • Flow chemistry : Continuous flow reactors reduce reaction time (e.g., 30 min vs. 12 hr batch) and improve heat transfer for exothermic steps .
  • Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching (ICP-MS confirmation of <1 ppm residual Pd) .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and easier recycling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.